1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone
Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound featuring a benzoimidazole moiety, a pyrrolidine ring, and a benzylthio group
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-benzylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(14-25-13-16-6-2-1-3-7-16)22-11-10-17(12-22)23-15-21-18-8-4-5-9-19(18)23/h1-9,15,17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJDZLWZJRHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone typically involves multi-step organic reactionsThe final step often involves the addition of the benzylthio group via thiol-ene click chemistry or similar methods .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoimidazole and pyrrolidine moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while reduction of the benzoimidazole ring can produce various hydrogenated derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound’s unique properties could be exploited in the development of advanced materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzoimidazole and pyrrolidine moieties. These interactions could modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and exhibit similar chemical reactivity and biological activity.
Pyrrolidine derivatives:
Benzylthio compounds: These molecules feature the benzylthio group and can undergo similar chemical reactions
Uniqueness
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound that integrates a benzo[d]imidazole moiety with a pyrrolidine ring and a benzylthio group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a candidate for therapeutic applications targeting various diseases.
Chemical Structure
The compound can be depicted as follows:
The biological activity of this compound is likely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]imidazole moiety is known for its role in kinase inhibition, which is critical in various cellular signaling pathways involved in cancer and other diseases. The pyrrolidine and benzylthio groups may also contribute to its pharmacological profile by enhancing solubility or modifying binding affinities.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole possess significant antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported minimum inhibitory concentrations (MICs) of less than 10 µg/mL for several benzimidazole derivatives against these pathogens .
Anticancer Properties
The potential anticancer activity of the compound can be inferred from studies on similar benzimidazole derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the disruption of microtubule assembly, which is critical for mitosis.
Study 1: Antimicrobial Efficacy
In a recent study, several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus . The most active compounds exhibited an MIC of less than 5 µg/mL, suggesting that modifications to the benzimidazole structure could enhance antibacterial activity significantly. This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The results indicated that certain structural modifications led to increased potency against breast cancer cells, with IC50 values below 10 µM. This suggests that similar modifications in this compound could enhance its anticancer efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
